[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N'-methylcarbamimidothioate
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Overview
Description
[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N’-methylcarbamimidothioate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a dioxopyrrolidinyl moiety, and a fluorophenyl-methylcarbamimidothioate group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N’-methylcarbamimidothioate typically involves multi-step organic reactions. The starting materials often include 4-ethoxybenzaldehyde, pyrrolidine-2,5-dione, 3-fluoroaniline, and methyl isothiocyanate. The synthetic route may involve the following steps:
Formation of the Ethoxyphenyl Intermediate: 4-ethoxybenzaldehyde reacts with pyrrolidine-2,5-dione under acidic or basic conditions to form the ethoxyphenyl-pyrrolidinyl intermediate.
Introduction of the Fluorophenyl Group: The intermediate is then reacted with 3-fluoroaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to introduce the fluorophenyl group.
Formation of the Carbamimidothioate Group: Finally, the compound is treated with methyl isothiocyanate to form the desired [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N’-methylcarbamimidothioate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N’-methylcarbamimidothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the ethoxyphenyl or fluorophenyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of reduced amines and alcohols.
Substitution: Formation of substituted phenyl and pyrrolidinyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N’-methylcarbamimidothioate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, this compound may be used as a probe to study enzyme interactions and protein-ligand binding. Its fluorophenyl group can be utilized in fluorescence-based assays to monitor biological processes.
Medicine
In medicine, [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N’-methylcarbamimidothioate has potential applications as a therapeutic agent. Its unique structure may allow it to interact with specific molecular targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings. Its chemical properties may enhance the performance and durability of these materials.
Mechanism of Action
The mechanism of action of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N’-methylcarbamimidothioate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The fluorophenyl group may enhance its binding affinity and specificity, while the carbamimidothioate group may contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
- [1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-chlorophenyl)-N’-methylcarbamimidothioate
- [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-bromophenyl)-N’-methylcarbamimidothioate
- [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-iodophenyl)-N’-methylcarbamimidothioate
Uniqueness
The uniqueness of [1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N’-methylcarbamimidothioate lies in its specific combination of functional groups The ethoxyphenyl group provides hydrophobic interactions, the dioxopyrrolidinyl moiety offers rigidity, and the fluorophenyl-methylcarbamimidothioate group enhances binding affinity and specificity
Properties
IUPAC Name |
[1-(4-ethoxyphenyl)-2,5-dioxopyrrolidin-3-yl] N-(3-fluorophenyl)-N'-methylcarbamimidothioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20FN3O3S/c1-3-27-16-9-7-15(8-10-16)24-18(25)12-17(19(24)26)28-20(22-2)23-14-6-4-5-13(21)11-14/h4-11,17H,3,12H2,1-2H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTWMCFQHSGFQSA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)SC(=NC)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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